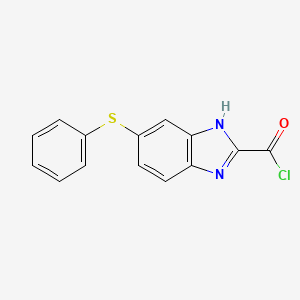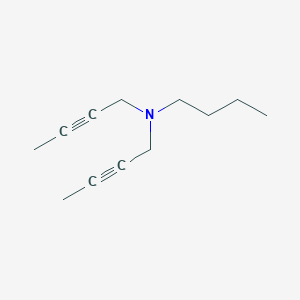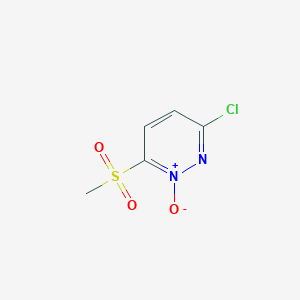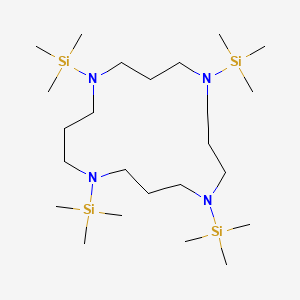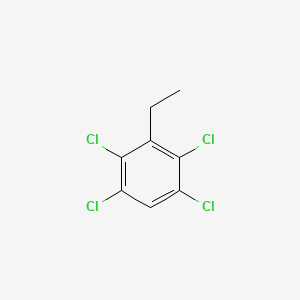
Benzene, 1,2,4,5-tetrachloro-3-ethyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,2,4,5-tetrachloro-3-ethyl is an organic compound with the molecular formula C8H6Cl4 It is a derivative of benzene, where four chlorine atoms are substituted at the 1, 2, 4, and 5 positions, and an ethyl group is substituted at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,2,4,5-tetrachloro-3-ethyl typically involves the chlorination of ethylbenzene followed by selective chlorination at the desired positions. The reaction conditions often include the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to facilitate the chlorination process.
Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from benzene. The initial step involves the ethylation of benzene to form ethylbenzene, followed by chlorination under controlled conditions to achieve the desired substitution pattern. The process requires careful control of temperature and reaction time to ensure the selective chlorination at the 1, 2, 4, and 5 positions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst. These reactions can convert the chlorinated benzene ring into less chlorinated or dechlorinated products.
Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atoms can be replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-). These reactions typically require specific conditions such as elevated temperatures or the presence of a base.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with a catalyst
Substitution: Hydroxide ions (OH-), amines (NH2-)
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Dechlorinated benzene derivatives
Substitution: Hydroxylated or aminated benzene derivatives
Scientific Research Applications
Benzene, 1,2,4,5-tetrachloro-3-ethyl has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in studies related to the effects of chlorinated aromatic compounds on biological systems. It serves as a model compound to understand the behavior of similar chlorinated compounds in biological environments.
Medicine: Research into the potential therapeutic applications of chlorinated benzene derivatives includes their use as potential drugs or drug intermediates.
Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and resins.
Mechanism of Action
The mechanism of action of Benzene, 1,2,4,5-tetrachloro-3-ethyl involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The chlorine atoms and the ethyl group on the benzene ring influence the reactivity and selectivity of the compound in these reactions. The molecular pathways involved include the formation of intermediates such as benzenonium ions, which then undergo further reactions to yield the final products.
Comparison with Similar Compounds
- Benzene, 1,2,4,5-tetrachloro-
- Benzene, 1,2,3,5-tetrachloro-
- Benzene, 1,2,3,4-tetrachloro-
Comparison: Benzene, 1,2,4,5-tetrachloro-3-ethyl is unique due to the presence of the ethyl group at the 3 position, which distinguishes it from other tetrachlorobenzene derivatives. This substitution pattern affects its chemical reactivity and physical properties, making it distinct in terms of its applications and behavior in chemical reactions. The presence of the ethyl group can influence the compound’s solubility, boiling point, and interaction with other molecules, setting it apart from its similar counterparts.
Properties
CAS No. |
61911-56-6 |
|---|---|
Molecular Formula |
C8H6Cl4 |
Molecular Weight |
243.9 g/mol |
IUPAC Name |
1,2,4,5-tetrachloro-3-ethylbenzene |
InChI |
InChI=1S/C8H6Cl4/c1-2-4-7(11)5(9)3-6(10)8(4)12/h3H,2H2,1H3 |
InChI Key |
VMZVZBOKUJLCKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC(=C1Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



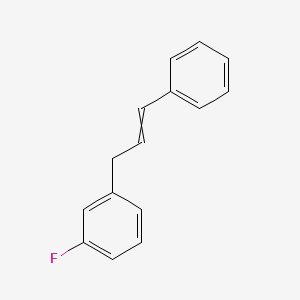
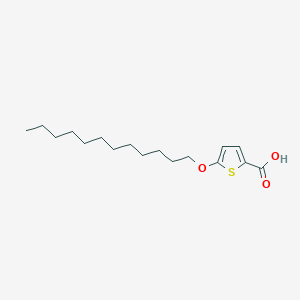
![methyl 3-[(2R,5R)-5-undecyloxolan-2-yl]propanoate](/img/structure/B14545473.png)
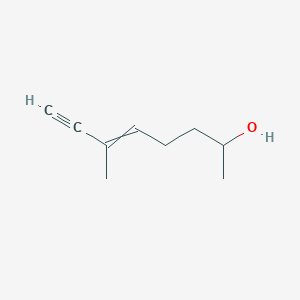
![Carbamic acid, ethyl-, [[3-chloro-4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]di-2,1-ethanediyl ester](/img/structure/B14545482.png)
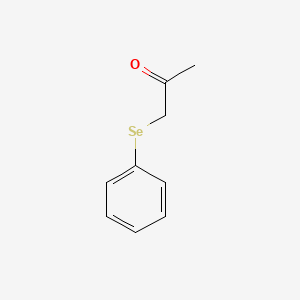
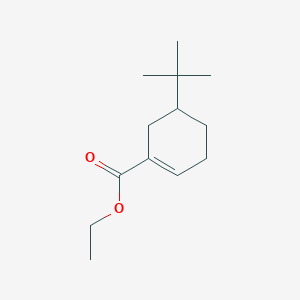
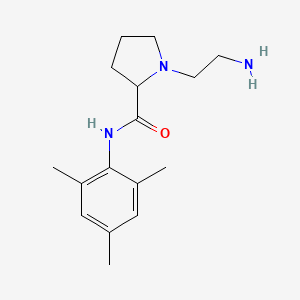
![3-[(4-Methoxyphenyl)(phenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14545500.png)
